2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the benzothiazole and thiazole rings might be formed using condensation reactions or cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the types of atoms present would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Pharmacological Applications
The compound has been extensively studied for its pharmacological properties. For instance, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activities. One study found that certain alpha-acetamido-N-benzylacetamide derivatives, which are structurally related to 2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide, exhibited outstanding activity in seizure tests, rivalling the effectiveness of phenytoin (Kohn et al., 1993).
Chemical Properties and Synthesis
The compound's chemical synthesis and properties have been a subject of research too. The acidity constants of certain acetamide derivatives were determined via UV spectroscopic studies, providing valuable information about the chemical behavior of these compounds (Duran & Canbaz, 2013). Additionally, its derivatives have been synthesized and characterized, showcasing the compound's potential in creating new molecular structures with possibly unique properties (Al-Omran & El-Khair, 2016).
Antibacterial Applications
The antibacterial potential of derivatives of this compound has also been a major area of research. For example, novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and showed significant antibacterial activity against various microorganisms (Bhoi et al., 2015).
Anticancer Applications
In the field of cancer research, derivatives of this compound have been synthesized and found to exhibit anticancer activities against a variety of cancer cell lines, showcasing its potential in cancer treatment strategies (Matiichuk et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S3/c20-14(9-23-16-18-10-4-1-2-6-13(10)24-16)19-15-17-11(8-22-15)12-5-3-7-21-12/h1-8H,9H2,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMYSFJRKJZJGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.